N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

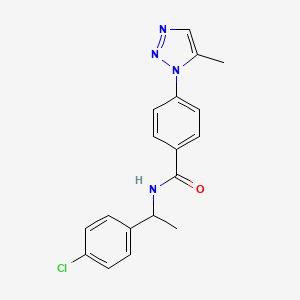

N-(1-(4-Chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyl-1,2,3-triazole moiety and a 4-chlorophenyl ethyl substituent. The compound’s structure combines a rigid triazole ring with a halogenated aromatic system, which is often employed in medicinal chemistry to enhance binding specificity and metabolic stability.

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)ethyl]-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-12-11-20-22-23(12)17-9-5-15(6-10-17)18(24)21-13(2)14-3-7-16(19)8-4-14/h3-11,13H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPVOIZOAZAUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:

Formation of the triazole ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

Attachment of the chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.

Formation of the benzamide moiety: This can be done through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., Cl₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential drug candidate for treating diseases.

Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide ()

- Structural Differences :

- Substitution pattern: The dichlorophenyl group (2,5-dichloro) replaces the 4-chloroethylphenyl group in the target compound.

- Molecular weight: 347.199 g/mol (dichloro derivative) vs. ~329.7 g/mol (estimated for the target compound).

- Implications :

- Increased lipophilicity in the dichloro analog due to additional Cl substituents, likely enhancing membrane permeability but reducing aqueous solubility.

- Steric effects from the 2,5-dichloro substitution may alter binding pocket interactions in biological targets compared to the 4-chloroethylphenyl group .

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine ()

- Structural Differences: A nitro group (-NO₂) replaces the chloro substituent on the phenyl ring. Incorporates a hydrazinecarbothioamide group instead of a benzamide.

- The hydrazine moiety may confer chelating properties, diverging from the benzamide’s hydrogen-bonding capabilities .

COX-2 Inhibitors with Triazole-NSAID Hybrids ()

- Structural Differences :

- Triazole-linked benzenesulfonamide or NSAID pharmacophores (e.g., ibuprofen derivatives) replace the benzamide core.

- Implications :

- The sulfonamide group in these hybrids enhances COX-2 selectivity, whereas the benzamide in the target compound may prioritize different target interactions.

- Biological activity: NSAID-triazole hybrids exhibit in vivo PGE2-lowering effects, suggesting the target compound’s triazole moiety could similarly modulate inflammatory pathways .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Hypothesized Activity |

|---|---|---|---|---|---|

| Target Compound | C₁₈H₁₆ClN₄O | 4-Chlorophenyl ethyl, 5-methyltriazole | ~329.7 | Benzamide, triazole | Enzyme inhibition (e.g., kinases) |

| N-(2,5-Dichlorophenyl)-4-(5-methyltriazol)benzamide | C₁₆H₁₂Cl₂N₄O | 2,5-Dichlorophenyl | 347.199 | Benzamide, triazole | Enhanced lipophilicity |

| (Z)-Hydrazine-triazole nitro derivative | C₁₇H₁₅N₇O₂ | 4-Nitrophenyl, hydrazinecarbothioamide | 357.36 | Nitro, hydrazine, triazole | Chelation/antitumor activity |

| COX-2 Inhibitor Hybrid (6a) | C₂₃H₂₈N₄O₃S | Benzenesulfonamide, ibuprofen-triazole | 456.56 | Sulfonamide, triazole, NSAID | Anti-inflammatory |

Key Research Findings and Implications

- Substituent Effects: Chloro vs. nitro groups: Chloro substituents improve metabolic stability, while nitro groups may enhance reactivity but increase toxicity . Dichloro vs.

- Triazole Role : The 1,2,3-triazole moiety serves as a bioisostere for amide or ester bonds, offering metabolic resistance and diverse hydrogen-bonding interactions .

Biological Activity

N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to a benzamide structure, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 5-methyl groups contributes to its pharmacological properties.

Research indicates that compounds with a triazole ring often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Triazole derivatives can inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : They may promote apoptosis in cancer cells by activating pathways such as p53 and caspase cascades.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induces apoptosis via p53 activation |

| HeLa (Cervical) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic) | 1.50 | Disruption of DNA replication |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Study 1: Anticancer Efficacy

In a study conducted by Xia et al., the compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating strong potential for therapeutic use in oncology. The study highlighted the importance of structural modifications to enhance activity further.

Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies which revealed strong interactions between the compound and key receptors involved in cancer progression. These interactions were similar to those observed with established anticancer drugs like Tamoxifen, suggesting a comparable mechanism of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide?

- Methodology : A multi-step synthesis is typically employed. First, the benzamide core is functionalized via condensation of 4-chlorophenyl ethylamine with a benzoyl chloride derivative. The triazole ring is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using sodium azide and a methyl-substituted alkyne precursor. Reaction optimization (e.g., solvent polarity, catalyst loading) is critical to improve yield .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure regioselectivity of the triazole formation. Purification via column chromatography or recrystallization is often required .

Q. How can the molecular structure and purity of this compound be validated?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. For routine purity assessment, employ high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy. Crystallographic refinement via SHELXL (e.g., using anisotropic displacement parameters) ensures accurate bond length/angle measurements .

- Data Interpretation : Compare experimental NMR shifts with computed values (e.g., DFT calculations) to detect impurities or tautomeric forms .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Screen for antimicrobial or anticancer activity using in vitro assays. For example:

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like lysine-specific demethylase 1 (LSD1), given structural similarity to known inhibitors .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered triazole rings) be resolved during structure refinement?

- Methodology : Use SHELXL’s PART instruction to model disorder. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters. Validate refinement with R1 and wR2 residuals. Cross-validate results using WinGX/ORTEP for graphical analysis of electron density maps .

- Case Study : In analogous triazole derivatives, partial occupancy refinement resolved rotational disorder in the triazole moiety .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- Solubility : Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation.

- Metabolic Stability : Incubate with liver microsomes (e.g., human/rat) and monitor degradation via LC-MS. Modify the benzamide or triazole substituents to reduce CYP450-mediated metabolism .

Q. How can contradictory biological activity data (e.g., variable IC50 across assays) be addressed?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) to confirm mechanisms. Statistical tools (e.g., Grubbs’ test) identify outliers. For example, in eugenol-triazole hybrids, batch-to-batch variability in triazole substitution patterns caused IC50 discrepancies .

Q. What computational approaches predict binding modes of this compound with target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.